Tert-butyl N-[1-(2-ethylphenyl)-2-(prop-2-enoylamino)ethyl]carbamate
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Overview
Description
Tert-butyl N-[1-(2-ethylphenyl)-2-(prop-2-enoylamino)ethyl]carbamate, also known as TEPEC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science.
Scientific Research Applications
Tert-butyl N-[1-(2-ethylphenyl)-2-(prop-2-enoylamino)ethyl]carbamate has been studied for its potential applications in medicine, particularly in the treatment of cancer and inflammation. Studies have shown that Tert-butyl N-[1-(2-ethylphenyl)-2-(prop-2-enoylamino)ethyl]carbamate can inhibit the growth of cancer cells and reduce inflammation by targeting specific enzymes and signaling pathways. Additionally, Tert-butyl N-[1-(2-ethylphenyl)-2-(prop-2-enoylamino)ethyl]carbamate has been investigated for its potential use as a pesticide and as a building block for the synthesis of novel materials.
Mechanism of Action
Tert-butyl N-[1-(2-ethylphenyl)-2-(prop-2-enoylamino)ethyl]carbamate works by inhibiting the activity of specific enzymes and signaling pathways that are involved in cancer growth and inflammation. Specifically, Tert-butyl N-[1-(2-ethylphenyl)-2-(prop-2-enoylamino)ethyl]carbamate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes that play a key role in the production of inflammatory mediators. Additionally, Tert-butyl N-[1-(2-ethylphenyl)-2-(prop-2-enoylamino)ethyl]carbamate has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
Tert-butyl N-[1-(2-ethylphenyl)-2-(prop-2-enoylamino)ethyl]carbamate has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the modulation of oxidative stress. Additionally, Tert-butyl N-[1-(2-ethylphenyl)-2-(prop-2-enoylamino)ethyl]carbamate has been shown to have antioxidant properties and to protect against DNA damage.
Advantages and Limitations for Lab Experiments
Tert-butyl N-[1-(2-ethylphenyl)-2-(prop-2-enoylamino)ethyl]carbamate has several advantages for use in lab experiments, including its high yield and purity, its ability to inhibit specific enzymes and signaling pathways, and its potential applications in various fields. However, Tert-butyl N-[1-(2-ethylphenyl)-2-(prop-2-enoylamino)ethyl]carbamate also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for research on Tert-butyl N-[1-(2-ethylphenyl)-2-(prop-2-enoylamino)ethyl]carbamate, including the investigation of its potential applications in medicine, agriculture, and materials science. Specifically, future studies could focus on the development of Tert-butyl N-[1-(2-ethylphenyl)-2-(prop-2-enoylamino)ethyl]carbamate-based therapies for cancer and inflammation, the optimization of Tert-butyl N-[1-(2-ethylphenyl)-2-(prop-2-enoylamino)ethyl]carbamate as a pesticide, and the synthesis of novel materials using Tert-butyl N-[1-(2-ethylphenyl)-2-(prop-2-enoylamino)ethyl]carbamate as a building block. Additionally, further studies are needed to determine the safety and efficacy of Tert-butyl N-[1-(2-ethylphenyl)-2-(prop-2-enoylamino)ethyl]carbamate in various applications.
Synthesis Methods
Tert-butyl N-[1-(2-ethylphenyl)-2-(prop-2-enoylamino)ethyl]carbamate can be synthesized through a multi-step process that involves the reaction of tert-butyl carbamate with 2-ethylphenylacetic acid, followed by the addition of prop-2-enoyl chloride and N,N-dimethylaminopyridine. The resulting product is purified through column chromatography to obtain Tert-butyl N-[1-(2-ethylphenyl)-2-(prop-2-enoylamino)ethyl]carbamate in high yield and purity.
properties
IUPAC Name |
tert-butyl N-[1-(2-ethylphenyl)-2-(prop-2-enoylamino)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-6-13-10-8-9-11-14(13)15(12-19-16(21)7-2)20-17(22)23-18(3,4)5/h7-11,15H,2,6,12H2,1,3-5H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYIVVNHJRCOMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(CNC(=O)C=C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[1-(2-ethylphenyl)-2-(prop-2-enamido)ethyl]carbamate |
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